

Application Notes and Protocols for In Vivo Delivery of 2',3'-cGAMP

Author: BenchChem Technical Support Team. **Date:** December 2025

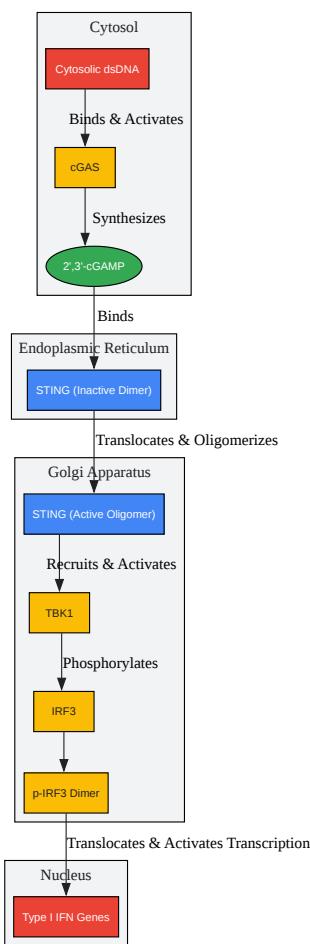
Compound of Interest

Compound Name: 2',3'-cGAMP sodium salt

Cat. No.: B13733417

[Get Quote](#)

Introduction


The cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a key signal of infection or cellular damage.^[1] Upon activation by its endogenous ligand, 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), STING triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.^{[1][2]} This response is instrumental in orchestrating both innate and adaptive immunity, making STING agonists like 2',3'-cGAMP highly promising agents for cancer immunotherapy.^{[1][3]}

However, the therapeutic application of exogenous 2',3'-cGAMP is hampered by significant challenges. As a negatively charged, hydrophilic small molecule, it exhibits poor cell membrane permeability, preventing it from reaching its cytosolic target, STING.^{[4][5]} Furthermore, it is susceptible to rapid degradation in vivo and is quickly cleared from circulation, limiting its bioavailability and therapeutic efficacy.^{[3][6][7]} Consequently, various delivery strategies are being developed to overcome these hurdles, enhance cytosolic delivery, and improve the pharmacokinetic and pharmacodynamic properties of 2',3'-cGAMP for in vivo applications.^{[8][9]}

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway begins with the detection of double-stranded DNA (dsDNA) in the cytoplasm by cGAS.^[1] This binding event activates cGAS to synthesize the second messenger 2',3'-cGAMP from ATP and GTP.^[2] 2',3'-cGAMP then binds to STING

dimers located on the endoplasmic reticulum (ER) membrane.^[1] This binding induces a conformational change and trafficking of the STING protein from the ER to the Golgi apparatus.^[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).^[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding for type I IFNs and other inflammatory cytokines, initiating a powerful anti-tumor immune response.^{[1][10]}

[Click to download full resolution via product page](#)

Caption: The canonical cGAS-STING signaling pathway.

In Vivo Delivery Methods for 2',3'-cGAMP

Several strategies have been developed to improve the in vivo delivery and therapeutic efficacy of 2',3'-cGAMP. These methods range from direct local administration to sophisticated nanoparticle-based systems designed for systemic delivery.

Direct Intratumoral (i.t.) Injection

Direct injection into the tumor mass is the most straightforward method for delivering 2',3'-cGAMP. This approach bypasses systemic clearance mechanisms and concentrates the agonist within the tumor microenvironment (TME), directly activating STING in tumor-resident antigen-presenting cells (APCs).[\[4\]](#)

- Advantages: High local concentration, reduced systemic toxicity.
- Disadvantages: Only applicable to accessible tumors, rapid clearance from the injection site, limited efficacy against metastatic disease.[\[11\]](#)
- Common Use: Preclinical studies in syngeneic mouse models to evaluate local anti-tumor effects and synergy with other therapies like checkpoint inhibitors or CAR-T cells.[\[12\]](#)

Nanoparticle-Based Delivery Systems

Nanocarriers are designed to protect 2',3'-cGAMP from degradation, improve its circulation half-life, and facilitate its entry into target cells.[\[8\]](#)[\[9\]](#)

- Liposomes: Cationic liposomes are widely used to encapsulate the negatively charged cGAMP.[\[4\]](#) The positive surface charge of the liposome interacts with the negatively charged cell membrane, promoting cellular uptake.[\[4\]](#)[\[7\]](#) Once inside the cell's endosome, the liposome can facilitate the release of cGAMP into the cytosol.[\[4\]](#)[\[13\]](#) Formulations can be modified with polyethylene glycol (PEG) to improve stability and circulation time.[\[4\]](#)
- Polymersomes (STING-NPs): These are vesicles formed from amphiphilic block copolymers. They can efficiently encapsulate cGAMP and are designed to be pH-responsive, meaning they disassemble in the acidic environment of the endosome to release their cargo.[\[6\]](#)[\[14\]](#) Nanoencapsulation within polymersomes has been shown to increase the circulation half-life of cGAMP by 40-fold.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[15\]](#)
- PC7A Polymeric Micelles: The cationic polymer PC7A can form stable complexes with cGAMP.[\[16\]](#) These nanoparticles are also pH-responsive, promoting endosomal escape.[\[16\]](#) Interestingly, the PC7A polymer itself has intrinsic STING-stimulating properties, providing a dual mechanism of action as both a delivery vehicle and an adjuvant.[\[16\]](#)[\[17\]](#)

Manganese (Mn²⁺)-Based Particles

Manganese ions have been identified as potent enhancers of the cGAS-STING pathway.[18] [19] Mn²⁺ can potentiate the activity of STING agonists and can also coordinate with them to self-assemble into nanoparticles (CDN-Mn²⁺ particles, or CMPs).[18] This formulation serves as an effective delivery system, augmenting the cellular uptake of the STING agonist and significantly increasing the production of type I IFN compared to the free agonist.[18][20]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies on 2',3'-cGAMP delivery.

Table 1: Intratumoral Delivery of 2',3'-cGAMP

Delivery Method	Administration Route	Dosage Range (per mouse)	Animal Model	Key Outcomes/Findings	Citations
Free 2',3'-cGAMP	Intratumoral (i.t.)	1 - 10 µg	B16-F10 Melanoma	Low dose (1 µg) had minimal effect alone but synergized with liposomal delivery.	[4]
Free 2',3'-cGAMP	Intratumoral (i.t.)	5 µg	B16-PSMA Melanoma	Synergized with CAR-T cells to improve survival and reduce tumor volume.	[12]
Free 2',3'-cGAMP	Intratumoral (i.t.)	10 - 100 µg	B16-F10 Melanoma	Led to tumor control and T cell-mediated adaptive immunity.	[4]

Table 2: Nanoparticle-Mediated Delivery of 2',3'-cGAMP

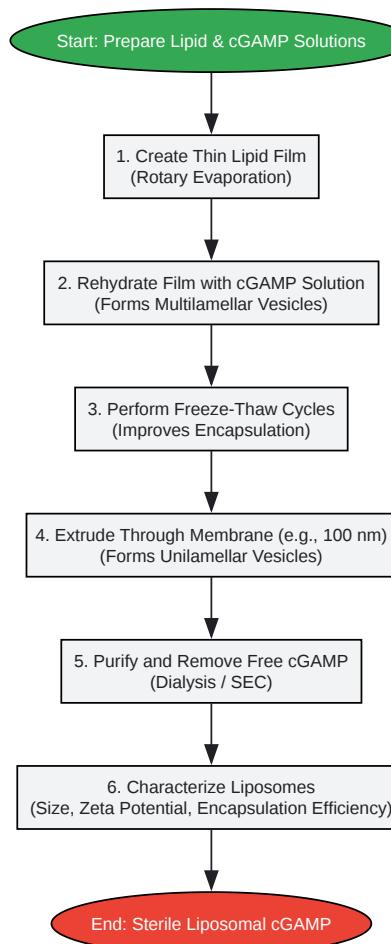
Delivery Vehicle	Administration Route	Dosage (cGAMP)	Animal Model	Key Outcomes/Findings	Citations
Cationic Liposomes (DOTAP/Cholesterol)	Intratumoral (i.t.)	1 µg	B16-F10 Melanoma	Induced tumor regression and immunological memory.	[4]
Cationic Liposomes (DOTAP/Cholesterol/PEG)	Intravenous (i.v.)	2.5 µg	B16-F10 Lung Metastasis	Anti-tumor activity against metastatic lung tumors; free cGAMP had no effect.	[4]
Polymersomes (STING-NPs)	Intravenous (i.v.)	0.3 mg/kg	B16-F10 Melanoma	Increased cGAMP half-life by 40-fold; >20-fold increase in tumor-infiltrating T-cells.	[5][6][7][15]
PC7A Polymeric Micelles	Intratumoral (i.t.)	Not specified	MC38 Colon Carcinoma	Induced persistent STING activation and better tumor control than free cGAMP.	[16]

CDN- Manganese Particles (CMPs)	Intratumoral (i.t.) / Intravenous (i.v.)	Minute doses	Multiple tumor models	12- to 77-fold potentiation of STING agonist activity; robust anti- tumor immunity.	[18]
--	---	--------------	--------------------------	--	------

Experimental Protocols

Protocol 1: Preparation of Liposomal 2',3'-cGAMP

This protocol is adapted from methodologies using cationic lipids to encapsulate cGAMP.[\[4\]](#)


Materials:

- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
- Cholesterol
- DSPE-PEG(2000) (optional, for PEGylation)
- **2',3'-cGAMP sodium salt**
- Chloroform
- Sterile, endotoxin-free PBS (pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Probe sonicator or bath sonicator
- Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

- Syringes

Procedure:

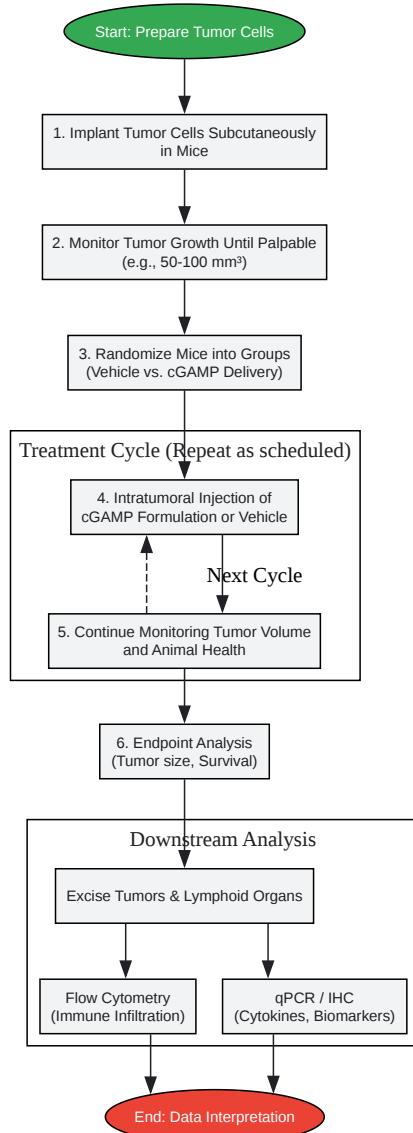
- Lipid Film Hydration: a. Dissolve DOTAP and cholesterol (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask. If creating PEGylated liposomes, add DSPE-PEG(2000) at the desired molar percentage (e.g., 4 mol%). b. Use a rotary evaporator to remove the chloroform, creating a thin lipid film on the wall of the flask. This is typically done at room temperature under reduced pressure. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Rehydration: a. Dissolve 2',3'-cGAMP in sterile PBS to the desired concentration. b. Add the cGAMP solution to the flask containing the dried lipid film. c. Hydrate the film by rotating the flask in a water bath set above the lipid transition temperature (e.g., 60°C) for 1 hour. The solution should become milky, indicating the formation of multilamellar vesicles.
- Freeze-Thaw Cycles: a. To improve encapsulation efficiency, subject the liposome suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension rapidly in liquid nitrogen until solid, then thaw in a warm water bath (e.g., 60°C).
- Extrusion: a. To create unilamellar vesicles of a defined size, extrude the suspension through polycarbonate membranes. b. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. c. Heat the extruder to the same temperature as the hydration step (e.g., 60°C). d. Pass the liposome suspension through the membranes 11-21 times. The final product should be a translucent solution.
- Purification and Characterization: a. Remove unencapsulated cGAMP by dialysis or size exclusion chromatography. b. Characterize the liposomes for size and zeta potential using dynamic light scattering (DLS). c. Determine the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the cGAMP concentration via HPLC or a suitable assay. d. Store the final formulation at 4°C.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of liposomal 2',3'-cGAMP.

Protocol 2: Intratumoral (i.t.) Injection of 2',3'-cGAMP in a Syngeneic Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of intratumorally delivered cGAMP.[12][21]


Materials:

- Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
- Appropriate mouse strain (e.g., C57BL/6)
- Sterile PBS

- 2',3'-cGAMP solution (prepared in sterile PBS at the desired concentration)
- Insulin syringes (e.g., 28-30 gauge)
- Calipers
- Anesthetic (optional, for restraint)

Procedure:

- Tumor Implantation: a. Harvest tumor cells from culture and resuspend them in sterile PBS at the appropriate concentration (e.g., 1×10^6 cells in 100 μ L). b. Inject the tumor cell suspension subcutaneously (s.c.) into the flank of the mice.
- Tumor Growth Monitoring: a. Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm^3). This typically takes 5-10 days. b. Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $\text{Volume} = 0.5 \times (\text{Length} \times \text{Width}^2)$.
- Preparation of cGAMP for Injection: a. On the day of injection, thaw an aliquot of stock 2',3'-cGAMP and dilute it with sterile, endotoxin-free PBS to the final working concentration. b. A typical dose is 5-10 μ g in a total volume of 25-50 μ L.[\[12\]](#)[\[21\]](#) c. Prepare a vehicle control group that will receive injections of sterile PBS only.
- Intratumoral Injection: a. Once tumors have reached the target size, randomize mice into treatment and control groups. b. Gently restrain the mouse. c. Using an insulin syringe, slowly inject the prepared 2',3'-cGAMP solution (or vehicle) directly into the center of the tumor mass. d. Administer subsequent injections according to the experimental schedule (e.g., every 3-4 days for a total of 2-3 injections).
- Endpoint Analysis: a. Continue to monitor tumor growth and animal well-being throughout the study. b. Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm^3) or at the end of the study. c. Excise tumors, spleens, and tumor-draining lymph nodes for downstream analysis, such as flow cytometry for immune cell infiltration, qPCR for cytokine expression, or immunohistochemistry.

[Click to download full resolution via product page](#)

Caption: General workflow for an in vivo anti-tumor efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-assembled cGAMP-STING Δ TM signaling complex as a bioinspired platform for cGAMP delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor-derived cGAMP triggers a STING-mediated interferon response in non-tumor cells to activate the NK cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-drug conjugate specifically delivering a STING agonist to tumors improves immunotherapy | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration | CoLab [colab.ws]
- 16. researchgate.net [researchgate.net]
- 17. Innate immune activation by cGAMP-PC7A nanoparticles leads to potent and long-acting antiretroviral response against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amplifying STING Activation by Cyclic Dinucleotide-Manganese Particles for Local and Systemic Cancer Metalloimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Advances of MnO₂ nanomaterials as novel agonists for the development of cGAS-STING-mediated therapeutics [frontiersin.org]
- 20. Manganese Dioxide-Entrapping Dendrimers Co-Deliver Protein and Nucleotide for Magnetic Resonance Imaging-Guided Chemodynamic/Starvation/Immune Therapy of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Delivery of 2',3'-cGAMP]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13733417#in-vivo-delivery-methods-for-2-3-cgamp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com